Methyl O-6-Methyl-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-3,6-di-O-acetyl-2-azido-2- Methyl O-6-Methyl-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-3,6-di-O-acetyl-2-azido-2-
Brand Name: Vulcanchem
CAS No.: 114869-99-7
VCID: VC0052380
InChI: InChI=1S/C71H82N4O27/c1-40(76)87-38-49-54(56(89-33-44-23-13-8-14-24-44)51(67(86-7)96-49)73-71(83)93-37-48-31-21-12-22-32-48)98-70-64(95-43(4)79)60(91-35-46-27-17-10-18-28-46)61(62(102-70)66(82)85-6)101-68-52(74-75-72)57(94-42(3)78)55(50(97-68)39-88-41(2)77)99-69-63(92-36-47-29-19-11-20-30-47)58(53(80)59(100-69)65(81)84-5)90-34-45-25-15-9-16-26-45/h8-32,49-64,67-70,80H,33-39H2,1-7H3,(H,73,83)
SMILES: CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C
Molecular Formula: C71H82N4O27
Molecular Weight: 1423.438

Methyl O-6-Methyl-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-3,6-di-O-acetyl-2-azido-2-

CAS No.: 114869-99-7

Reference Standards

VCID: VC0052380

Molecular Formula: C71H82N4O27

Molecular Weight: 1423.438

Methyl O-6-Methyl-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-3,6-di-O-acetyl-2-azido-2- - 114869-99-7

CAS No. 114869-99-7
Product Name Methyl O-6-Methyl-2,3-bis-O-(phenylmethyl)-β-D-glucopyranuronosyl-(1→4)-O-3,6-di-O-acetyl-2-azido-2-
Molecular Formula C71H82N4O27
Molecular Weight 1423.438
IUPAC Name methyl 6-[4-acetyloxy-6-[5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C71H82N4O27/c1-40(76)87-38-49-54(56(89-33-44-23-13-8-14-24-44)51(67(86-7)96-49)73-71(83)93-37-48-31-21-12-22-32-48)98-70-64(95-43(4)79)60(91-35-46-27-17-10-18-28-46)61(62(102-70)66(82)85-6)101-68-52(74-75-72)57(94-42(3)78)55(50(97-68)39-88-41(2)77)99-69-63(92-36-47-29-19-11-20-30-47)58(53(80)59(100-69)65(81)84-5)90-34-45-25-15-9-16-26-45/h8-32,49-64,67-70,80H,33-39H2,1-7H3,(H,73,83)
Standard InChIKey KSSGPJXKZSZZRN-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)O)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C
Last Modified Aug 20 2021
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